

Application Notes and Protocols for SMAP-2 Formulation in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

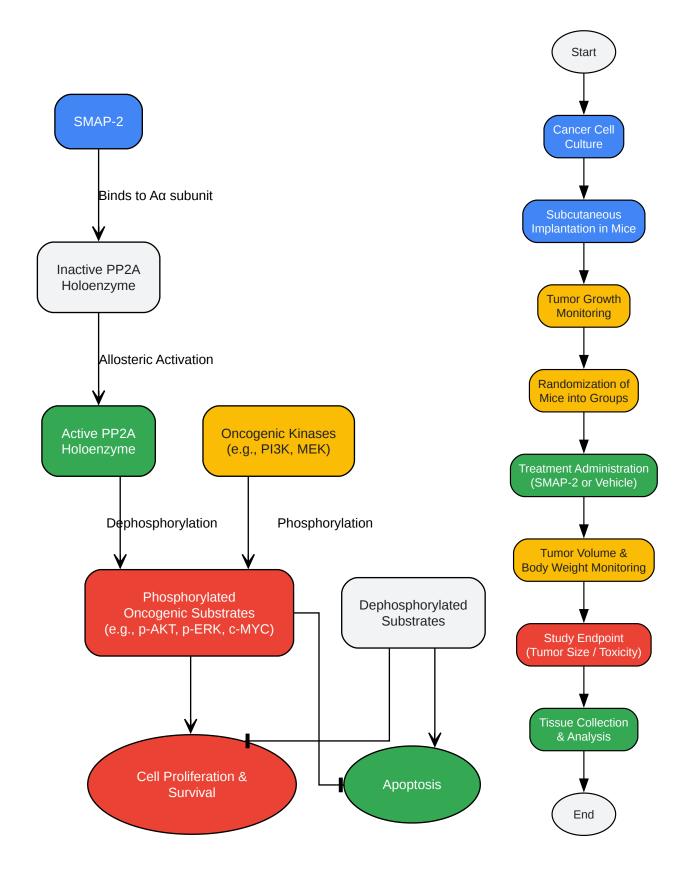
Introduction

SMAP-2, also known as DT-1154, is a novel, orally active small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating key proteins involved in various oncogenic signaling pathways.[2] In many cancers, the activity of PP2A is suppressed, contributing to tumor progression. SMAP-2 directly binds to the PP2A Aα subunit, inducing a conformational change that allosterically activates the phosphatase. This activation leads to the dephosphorylation of downstream targets, including those in the PI3K/AKT/mTOR and MAPK pathways, ultimately inhibiting cancer cell proliferation, inducing apoptosis, and reducing tumor growth in various preclinical cancer models.[2][3] These application notes provide detailed information and protocols for the formulation and in vivo evaluation of SMAP-2 in animal models.

Mechanism of Action

SMAP-2 functions as an allosteric activator of the PP2A holoenzyme. By binding to the scaffolding Aα subunit, it stabilizes the PP2A complex and enhances its phosphatase activity. This leads to the dephosphorylation of key oncogenic proteins, such as AKT, ERK, and c-MYC, thereby counteracting the effects of hyperactive kinase signaling that are common in cancer. The activation of PP2A by **SMAP-2** has been shown to decrease the viability of cancer cells, inhibit clonogenicity, and induce programmed cell death.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer's Disease Pathogenesis in Cell and Animal Models PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
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